molecular formula C8H7BrN2O B1444732 4-Bromo-3-methoxy-1H-indazole CAS No. 938061-94-0

4-Bromo-3-methoxy-1H-indazole

Cat. No.: B1444732
CAS No.: 938061-94-0
M. Wt: 227.06 g/mol
InChI Key: DIGXMSCAORNNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxy-1H-indazole is a high-purity chemical intermediate offered for research and development purposes. This compound features the indazole heterocyclic system, a prominent scaffold in medicinal chemistry, substituted with bromo and methoxy functional groups that provide versatile sites for further synthetic modification via cross-coupling and other substitution reactions . With the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol, it is characterized for reliable use in experimental workflows . The product is supplied with a typical purity of 97% or higher, ensuring consistency in your results . As a key building block, its primary research value lies in the synthesis of more complex molecules for drug discovery programs and the investigation of biochemical pathways. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols, which include storing the material sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXMSCAORNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733117
Record name 4-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938061-94-0
Record name 4-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Biological Activity Investigations of 4 Bromo 3 Methoxy 1h Indazole

Exploration of Indazoles as Privileged Structures in Drug Discovery

The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention in medicinal chemistry, where it is regarded as a "privileged structure". samipubco.com This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable in the design and discovery of new therapeutic agents. samipubco.comrsc.orgresearchgate.net A multitude of indazole-containing derivatives have been investigated, leading to a wide range of compounds with demonstrated biological properties, including anti-inflammatory, antitumor, antibacterial, and anti-HIV activities. nih.govnih.gov The success of this scaffold is highlighted by the number of indazole-based drugs approved for clinical use or in clinical trials, such as Axitinib, Pazopanib, and Entrectinib. researchgate.net

The versatility of the indazole scaffold in interacting with biological targets can be attributed to its distinct structural and electronic characteristics. samipubco.com The bicyclic aromatic system provides a rigid, planar geometry that allows it to fit effectively into the binding pockets of various proteins, facilitating strong interactions through π-π stacking with aromatic amino acid residues. samipubco.com

Furthermore, the pyrazole portion of the core contains two nitrogen atoms which create a polarized electronic environment. These nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling the formation of crucial hydrogen bonds that enhance binding affinity and selectivity for a specific target. samipubco.com This ability to mimic endogenous biomolecules and participate in a variety of non-covalent interactions is a key reason for its broad pharmacological versatility. samipubco.com The inherent stability of the aromatic system combined with the interactive potential of the heterocyclic portion makes the indazole core a potent pharmacophore for modulating the function of enzymes and receptors. samipubco.com

The development of novel drug candidates based on the indazole core employs several established medicinal chemistry strategies. Structure-activity relationship (SAR) studies are fundamental, where systematic modifications are made to the indazole ring to investigate how changes in structure affect biological activity. nih.govnih.gov This allows chemists to optimize potency and selectivity.

Modern drug design often utilizes fragment-based and structure-guided approaches. In fragment-based design, small molecular fragments containing the indazole core are screened for binding to a target, and promising hits are then elaborated into more potent, drug-like molecules. nih.govnih.gov Another common strategy is molecular hybridization, where the indazole scaffold is combined with other known pharmacophores to create a single molecule designed to interact with multiple targets or to enhance a specific activity. mdpi.com For instance, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which allows it to anchor effectively in the hinge region of many protein kinases. mdpi.com These rational design principles have been instrumental in the discovery of potent and selective indazole-based therapeutic agents.

In Vitro Pharmacological Profiling and Target Engagement

While specific in vitro pharmacological data for 4-Bromo-3-methoxy-1H-indazole is not extensively detailed in publicly available literature, the indazole scaffold to which it belongs is a core component in numerous compounds with well-characterized biological activities. The following sections detail the enzyme inhibitory activities of various indazole derivatives, illustrating the therapeutic potential of this class of compounds.

Indazole derivatives have been widely synthesized and evaluated as potent inhibitors of various enzyme families, particularly protein kinases and other enzymes implicated in cancer and inflammation.

The indazole nucleus is a cornerstone in the development of protein kinase inhibitors. nih.govrsc.org Its structure is well-suited to bind to the ATP-binding site of these enzymes.

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-indazole-based derivatives was identified as inhibitors of FGFR1-3 through a fragment-led de novo design approach. Biological evaluation showed these compounds inhibited the kinases with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov

FLT3, c-Kit, and PDGFRβ: Researchers have designed 3-amino-1H-indazol-6-yl-benzamides as type II kinase inhibitors that target the "DFG-out" conformation of the kinase activation loop. Several of these compounds demonstrated potent, spectrum-selective inhibition with single-digit nanomolar EC₅₀ values against FMS-like tyrosine kinase 3 (FLT3), c-Kit, and the T674M mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), which is closely related to PDGFRβ. nih.gov

ERK1/2 (MAPK1): In silico molecular docking studies have been conducted on indazole-sulfonamide compounds against Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, suggesting the potential of this scaffold for developing inhibitors against this key signaling protein. mdpi.com

Table 1: Representative Kinase Inhibition by Indazole Derivatives

Compound Class Target Kinase(s) Potency Source(s)
1H-Indazole Derivatives FGFR1, FGFR2, FGFR3 IC₅₀ = 0.8–90 μM nih.gov
3-Amino-1H-indazol-6-yl-benzamides FLT3, c-Kit, PDGFRα Single-digit nM EC₅₀ nih.gov

Beyond kinases, the indazole scaffold has proven effective in targeting enzymes involved in immune response and inflammation.

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme: IDO1 is a key immunosuppressive enzyme and a target for cancer immunotherapy. Several series of indazole derivatives have been developed as potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazoles yielded a compound with an IC₅₀ value of 0.74 μM in an enzymatic assay. bohrium.comnih.gov In another study, 3-substituted 1H-indazoles were found to have potent IDO1 inhibitory activity, with the most active compounds showing IC₅₀ values of 720 nM and 770 nM. nih.gov The indazole scaffold is considered a potentially high-affinity heme-binding structure for IDO1 inhibition. acs.org

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases. nih.gov Novel N-benzoylindazole derivatives have been identified as potent, competitive HNE inhibitors, with the most active compound displaying an IC₅₀ of 7 nM. nih.govacs.org Additionally, a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were developed and shown to be potent HNE inhibitors with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov

Table 2: Inhibition of Other Enzymes by Indazole Derivatives

Compound Class Target Enzyme Potency Source(s)
4,6-Substituted-1H-Indazoles IDO1 IC₅₀ = 0.74 μM bohrium.comnih.gov
3-Substituted 1H-Indazoles IDO1 IC₅₀ = 720 nM nih.gov
N-Benzoylindazoles Human Neutrophil Elastase IC₅₀ = 7 nM nih.govacs.org

Receptor Binding and Modulation Assays

Investigations into the direct interaction of this compound with nuclear receptors, including Estrogen Receptor-α (ERα), are not extensively detailed in the available scientific literature. However, research on structurally related indazole compounds provides insight into the potential for this scaffold to interact with the estrogen receptor family. A study focused on a series of nonsteroidal phenyl-2H-indazole derivatives revealed that this chemical class can produce highly selective ligands for Estrogen Receptor-β (ERβ). nih.gov

In that study, several phenyl-2H-indazole compounds demonstrated high binding affinity for ERβ, with some achieving affinities comparable to that of estradiol. nih.gov The selectivity for ERβ over ERα was significant, with the most effective compounds showing over 100-fold greater affinity for ERβ. nih.gov This selectivity was also observed in cell-based transcriptional assays, where the compounds acted as potent ERβ agonists. nih.gov The findings suggest that the indazole core is a viable pharmacophore for developing selective estrogen receptor modulators, although specific binding data for the 4-bromo-3-methoxy substituted variant remains to be elucidated. nih.gov

Cell-Based Biological Activity Assays

The indazole nucleus is a prominent scaffold in the development of anticancer agents, with several approved drugs containing this moiety. nih.gov While specific cytotoxic data for this compound is limited, studies on various indazole derivatives demonstrate their potential to inhibit cancer cell proliferation.

For instance, a series of hybrids combining the indazole structure with combretastatin (B1194345) A-4 were evaluated for their cytotoxic effects against three human cancer cell lines: HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (chronic myelogenous leukemia). nih.gov The results indicated that the 2,3-diphenyl-2H-indazole scaffold was important for the cytotoxic effect. nih.gov Similarly, another study focused on 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in oncology. nih.gov Several of these derivatives potently suppressed the proliferation of the MV4;11 cancer cell line and effectively reduced levels of the c-Myc oncoprotein, a downstream target of BRD4. nih.gov These findings underscore the activity of the indazole core in antiproliferative assays, providing a basis for the potential investigation of this compound in similar cancer models.

The bacterial cell division protein FtsZ is an attractive target for the development of new antibiotics. nih.gov Research has specifically identified derivatives of 4-bromo-1H-indazole as inhibitors of FtsZ. nih.gov A series of these compounds were synthesized and tested for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

The study found that these derivatives were particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some compounds showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference FtsZ inhibitor, 3-methoxybenzamide (B147233) (3-MBA). nih.gov For example, compound 18 from the series was 256-fold more active than 3-MBA against a penicillin-resistant S. aureus strain and 64-fold more active against S. aureus ATCC29213. nih.gov Another derivative, compound 9 , exhibited the strongest activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it 32-fold more active than 3-MBA and 2-fold more active than the established antibiotic ciprofloxacin. nih.gov

The inhibitory action on cell division was confirmed, with several of the synthesized compounds showing moderate inhibition against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov

Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives nih.gov
CompoundTarget OrganismActivity Metric (MIC)Comparison
Compound 18Penicillin-Resistant S. aureus256x more potentvs. 3-methoxybenzamide
Compound 18S. aureus ATCC2921364x more potentvs. 3-methoxybenzamide
Compound 9S. pyogenes PS4 µg/mL2x more active than ciprofloxacin

The induction of apoptosis (programmed cell death) and perturbation of the cell cycle are key mechanisms for many anticancer agents. mdpi.com Evaluation of these effects is commonly performed using flow cytometry-based assays to analyze annexin (B1180172) V binding, mitochondrial membrane potential, caspase activation, and cell cycle phase distribution. mdpi.commdpi.com

While these analyses are standard for characterizing potential anticancer drugs, specific studies detailing the effects of this compound on apoptosis and cell cycle progression in cancer cells were not identified in the reviewed literature. Research on other heterocyclic compounds, such as benzimidazole (B57391) and benzoxazole (B165842) derivatives, has demonstrated the utility of these assays in identifying lead compounds that can arrest the cell cycle, often at the G0/G1 or G2/M phase, and trigger apoptotic pathways. mdpi.comexcli.demdpi.com Such investigations would be a necessary step in characterizing the potential anticancer activity of this compound.

In Vivo Preclinical Efficacy and Pharmacodynamic Evaluation

There is a lack of available scientific literature describing the in vivo preclinical efficacy or pharmacodynamic properties of this compound. Such studies are critical for translating in vitro findings into potential therapeutic applications. For compounds targeting bacterial FtsZ, in vivo models are essential to confirm that the mechanism of action leads to infection clearance in a whole-organism system. For example, the FtsZ inhibitor PC190723, a benzamide (B126) derivative, was shown to be effective in a mouse bacteremia model, which helped validate FtsZ as a viable antibacterial drug target. mdpi.com The evaluation of this compound or its active derivatives in relevant animal models of bacterial infection or cancer would be required to assess its therapeutic potential.

Efficacy in Relevant Animal Models of Disease (e.g., Anti-inflammatory, Anticancer Models)

While direct in vivo studies on this compound are not publicly available, the broader class of indazole derivatives has demonstrated significant efficacy in various animal models of disease, suggesting potential therapeutic avenues for this specific compound.

Anti-inflammatory Models: The indazole nucleus is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine. nih.gov Preclinical studies on other indazole derivatives have shown marked anti-inflammatory activity. nih.gov A common and well-established animal model used to screen for such activity is the carrageenan-induced hind paw edema model in rats. In this model, indazole compounds have been shown to significantly reduce inflammation, with one study noting a maximum inhibition of inflammation of 61.03% for the parent indazole compound at a 100 mg/kg dose. nih.gov The mechanism for this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov Given this precedent, it is plausible that this compound could exhibit similar anti-inflammatory properties, warranting investigation in such models.

Anticancer Models: The 4-bromo-1H-indazole structure is considered a valuable building block for developing novel therapeutic agents, particularly in the field of oncology. chemimpex.com Numerous indazole derivatives have been evaluated for their anticancer activity. For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against cancer cell lines such as chronic myeloid leukemia (K562), with IC50 values in the low micromolar range. nih.govbohrium.com The anticancer potential of indazoles is linked to their ability to target a variety of key proteins involved in cancer progression. dntb.gov.ua Based on the established anticancer profile of this chemical class, this compound could be hypothesized to possess antiproliferative activity, making it a candidate for evaluation in xenograft or other in vivo cancer models.

Biomarker Identification and Modulation in Biological Systems

Specific biomarkers modulated by this compound have not been identified. However, studies on related indazole-based compounds provide insights into potential biomarkers that could be relevant.

For anticancer activity, a key downstream biomarker often investigated is the c-Myc oncoprotein. nih.gov Certain 3-methyl-1H-indazole derivatives designed as Bromodomain-containing Protein 4 (BRD4) inhibitors have been shown to effectively suppress c-Myc expression. nih.gov Similarly, in studies of indazoles targeting the PI3K/AKT/mTOR pathway, modulation of pathway proteins such as Cyclin B1, BAD, and Bcl-xL, as well as changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, have been used as biomarkers of activity. nih.gov

In the context of inflammation, relevant biomarkers would include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the activity of enzymes like COX-2, all of which have been shown to be modulated by other indazole compounds. nih.gov Should this compound be investigated, these established markers would be critical for assessing its biological effects.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanism of action for this compound remains to be elucidated. The following sections outline potential mechanisms based on the known targets and pathways of other indazole-containing molecules.

Identification of Primary and Secondary Biological Targets

The indazole scaffold is known for its ability to interact with a wide range of biological targets, particularly protein kinases, due to its structural similarity to the ATP-binding purine (B94841) core. nih.gov This has led to the development of numerous indazole-based kinase inhibitors.

Potential Primary Targets: Based on extensive research into indazole derivatives, a primary area of investigation for this compound would be its potential as a kinase inhibitor. nih.gov Targets of other indazole compounds include:

Tyrosine Kinases: Such as Bcr-Abl, anaplastic lymphoma kinase (ALK), c-Kit, and platelet-derived growth factor receptor (PDGFRβ). nih.gov

Epigenetic Targets: Bromodomain-containing Protein 4 (BRD4) has emerged as a therapeutic target for cancers, and novel 3-methyl-1H-indazole derivatives have been developed as potent BRD4 inhibitors. nih.gov

Metabolic Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune evasion in cancer, is another validated target for indazole-based inhibitors. nih.gov

The table below summarizes some known biological targets of various indazole derivatives, which could represent potential targets for this compound.

Target ClassSpecific Target ExampleAssociated Indazole Derivative TypeReference
Kinase Bcr-Abl1H-Indazol-3-amine derivatives nih.gov
Kinase Anaplastic Lymphoma Kinase (ALK)3-Aminoindazole derivatives (e.g., Entrectinib) nih.gov
Kinase c-Kit, PDGFRβ, FLT3N-(phenyl)-N-(phenyl) urea (B33335) derivatives nih.gov
Epigenetic Bromodomain-containing Protein 4 (BRD4)3-Methyl-1H-indazole derivatives nih.gov
Enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)3-Substituted 1H-indazoles nih.gov
Enzyme Cyclooxygenase-2 (COX-2)Indazole and derivatives nih.gov

Downstream Signaling Pathway Analysis

The biological targets of indazole derivatives are often key nodes in critical cellular signaling pathways. Therefore, the mechanism of action of this compound would likely involve the modulation of one or more of these pathways.

PI3K/AKT/mTOR Pathway: This is one of the most commonly dysregulated pathways in cancer, controlling cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives were found to exert their antitumor effects by inhibiting this pathway, leading to G2/M cell cycle arrest and apoptosis. nih.gov

p53/MDM2 Pathway: Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govbohrium.com

NF-κB Signaling: As a downstream effector of BRD4, the NF-κB pathway, which is crucial for inflammatory responses and cancer cell survival, is a potential pathway modulated by indazole-based BRD4 inhibitors. nih.gov

Analysis of these pathways would be a logical step in characterizing the molecular mechanism of this compound following the identification of its primary targets.

Phenotypic Screening and Deconvolution Strategies

In the absence of a known target, phenotypic screening offers an unbiased approach to drug discovery. A compound like this compound could be screened against a panel of diverse cancer cell lines or in disease-relevant cellular assays (e.g., measuring inflammatory cytokine production) to identify a desired biological effect.

If a favorable phenotype is observed, target deconvolution strategies would be necessary to identify the molecular mechanism. This process could involve:

Affinity Chromatography: Using a modified, immobilized version of the compound to capture its binding partners from cell lysates.

Computational Target Prediction: Utilizing algorithms that predict potential targets based on the chemical structure of the compound.

Genetic Approaches: Employing techniques like CRISPR or RNAi screening to identify genes whose knockout or knockdown confers resistance to the compound's effects, thereby pointing to the target or pathway involved.

These strategies would be essential to discover novel activities and elucidate the mechanism of action for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification and Design for SAR Elucidation

Systematic modification of the 4-bromo-3-methoxy-1H-indazole scaffold is a key strategy for understanding its SAR. This involves a methodical approach to altering specific parts of the molecule to map out the chemical space essential for biological function.

The location of substituents on the indazole nucleus significantly impacts biological activity. Studies on various indazole series have demonstrated that different positions on the benzene (B151609) ring (C4, C5, C6, and C7) offer distinct opportunities for modification and interaction with biological targets. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions were explored. acs.org The findings indicated a preference for C6 analogues, while only small groups were tolerated at the C5 and C7 positions. acs.org This suggests that for this compound, the bromine at the C4 position plays a critical role, and moving it to other positions would likely have a profound effect on the molecule's activity profile. Similarly, the position of other functional groups can be decisive; SAR studies on other indazole series have shown that aryl groups at the C3 and C6 positions were crucial for certain inhibitory activities. nih.gov

Table 1: Impact of Substituent Position on Indazole Activity (General Findings)

Position General Tolerance/Preference Example Finding Source
C3 Critical for activity/selectivity A polar group at the R1 (3rd) position may enhance β-estrogenic receptor selectivity. eurekaselect.com
C4 Can accommodate potent groups Methoxy- or hydroxyl-containing groups were found to be potent C4 substituents for CCR4 antagonists. acs.org
C5 Limited space Only small groups are generally tolerated. acs.org
C6 Often preferred C6 analogues were preferred in a series of CCR4 antagonists. acs.org

Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com The indazole nucleus itself is considered a bioisosteric replacement for a catechol moiety, an essential component in many therapeutically effective compounds. google.comgoogle.com This replacement can maintain or even enhance biological activity. google.com

For this compound, bioisosteric replacements could be explored for both the bromine atom and the methoxy (B1213986) group.

Bromine Replacement: The bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or other bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group to modulate properties such as lipophilicity, electronic character, and metabolic stability.

Methoxy Replacement: The methoxy group at the C3 position could be swapped for other small, polar groups such as a hydroxyl (-OH), amino (-NH2), or small alkyl groups to fine-tune binding interactions and physicochemical properties. In one study, the introduction of a 1,2,4-oxadiazole (B8745197) ring via a bioisosteric replacement strategy on 1H-indazoles led to potent and selective inhibitors of human monoamine oxidase B (hMAO B). nih.gov

The halogen atom (bromine at C4) can influence activity through several mechanisms. Halogens can act as hydrogen bond acceptors, participate in halogen bonding, and increase lipophilicity, which can enhance membrane permeability and binding affinity. The position and nature of the halogen are crucial; electrochemical methods have been developed for the precise halogenation of 2H-indazoles at the C3 position, highlighting the chemical interest in creating halogenated indazole derivatives. researchgate.net

The methoxy group (-OCH3 at C3) is a prevalent substituent in many approved drugs. nih.gov Its presence can significantly affect a molecule's properties. The methoxy group can influence conformation, act as a hydrogen bond acceptor, and impact metabolic stability. nih.gov Its electronic-donating nature can also modulate the reactivity of the indazole ring system. In the context of indazole derivatives, methoxy groups at the C4 position have been shown to be among the more potent substituents in studies targeting the CCR4 receptor. acs.org While this finding is for the C4 position, it underscores the general importance of methoxy substituents in achieving high potency in indazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that drive activity.

Development of Predictive Models for Biological Potency

Predictive QSAR models are developed using a dataset of compounds with known biological activities. For indazole derivatives, QSAR models have been successfully created to predict their potency against various targets. For example, a QSAR analysis was performed on a series of indazole estrogen analogs to understand the structural requirements for selectivity towards the β-estrogenic receptor. eurekaselect.com Another study developed three-dimensional QSAR (3D-QSAR) models for indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), which plays a role in cancer. nih.gov

A predictive QSAR model for analogs of this compound would involve synthesizing a library of related compounds, measuring their biological potency, and then using computational methods to build a model that correlates structural features with that potency. Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.neteurekaselect.com

Statistical Analysis of Molecular Descriptors and Activity Data

The foundation of a QSAR model is the statistical analysis correlating molecular descriptors with activity data. nih.gov

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges). For indazole derivatives, descriptors related to shape (steric maps) and electronic properties (electrostatic maps) have been shown to be important in 3D-QSAR models. nih.gov

Statistical Methods: Various statistical techniques are employed to build the QSAR equation. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN). nih.govnih.gov The goal is to generate a statistically robust model with high predictive power, which is assessed through rigorous internal and external validation procedures. nih.gov For instance, PLS is often used in 3D-QSAR to handle the large number of descriptors generated from the molecular fields. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor Type Example Description
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Topological Wiener Index A descriptor based on the distances between all pairs of atoms in the molecule's graph representation.
Geometric (3D) Molecular Surface Area The total surface area of the molecule.
Electronic Dipole Moment A measure of the separation of positive and negative charges in a molecule.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Conformational Analysis and Tautomerism in Relation to Biological Function of this compound

The biological activity of heterocyclic compounds like this compound is intrinsically linked to their three-dimensional structure and the potential for tautomerism. These factors govern how the molecule interacts with its biological target, influencing binding affinity and efficacy.

Influence of Tautomeric Forms (1H- vs. 2H-Indazole) on Activity

Indazole derivatives, including this compound, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole tautomers. In the 1H-tautomer, the hydrogen atom is attached to the nitrogen at position 1, while in the 2H-tautomer, it is bonded to the nitrogen at position 2. Generally, the 1H-tautomer of indazole and its derivatives is considered to be the more thermodynamically stable and, therefore, the predominant form in solution.

The specific tautomeric form of an indazole derivative can have a profound impact on its biological activity. This is because the position of the hydrogen atom and the resulting electron distribution affect the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with a biological target, such as an enzyme or a receptor. For instance, in the context of protein kinase inhibition, a common application for indazole-based compounds, the ability of the indazole core to act as a hydrogen bond donor and acceptor with the hinge region of the kinase is critical for potent inhibition.

The substitution pattern on the indazole ring can influence the equilibrium between the 1H and 2H tautomers. For this compound, the presence of the methoxy group at the 3-position and the bromo group at the 4-position will modulate the electronic properties of the ring system. While direct studies on this specific molecule are not prevalent, the electronic influence of these substituents would be expected to favor the 1H-tautomer, which is generally more stable. The biological implications are significant, as the precise geometry and hydrogen bonding capabilities of the dominant tautomer will dictate its interaction with a binding site.

Table 1: General Comparison of 1H- and 2H-Indazole Tautomers

Feature1H-Indazole Tautomer2H-Indazole Tautomer
Hydrogen Position Nitrogen at position 1Nitrogen at position 2
Relative Stability Generally more stableGenerally less stable
Biological Role Often the bioactive form in kinase inhibitors, forming key hydrogen bonds.Can also be bioactive, depending on the specific target and interactions.

Analysis of Bioactive Conformations and Ligand Flexibility

The bioactive conformation of a ligand is the specific three-dimensional arrangement it adopts when bound to its biological target. This conformation may differ from the lowest energy conformation of the molecule in solution. Ligand flexibility, or the ability of a molecule to adopt different conformations, is therefore a crucial aspect of its biological function.

In many instances, the indazole scaffold serves as a "hinge-binder" in protein kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) ring component of the indazole system can form critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. The substituents on the indazole ring then project into adjacent hydrophobic and solvent-exposed regions of the active site, contributing to binding affinity and selectivity.

The 4-bromo and 3-methoxy substituents of the title compound would play a significant role in defining its bioactive conformation and interaction with a target. The 4-bromo group can engage in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug design. The 3-methoxy group, depending on its orientation, can either be involved in hydrogen bonding if a suitable acceptor is present or contribute to hydrophobic interactions.

The interplay between the tautomeric form and the conformational flexibility of the substituents ultimately defines the shape and electrostatic potential of this compound, which in turn governs its ability to bind to a specific biological target and elicit a functional response.

Table 2: Potential Roles of Substituents in the Bioactive Conformation of this compound

SubstituentPositionPotential Interactions in a Binding Site
Bromo4Halogen bonding, hydrophobic interactions.
Methoxy3Hydrogen bond acceptor, hydrophobic interactions.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-Bromo-3-methoxy-1H-indazole, might interact with a protein's binding site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This technique can be used to assess the stability of a ligand-receptor complex and to explore the conformational landscape of both the ligand and its target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity and stability of this compound.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. DFT studies on various indazole derivatives have been conducted to determine these properties and have revealed substantial HOMO-LUMO energy gaps, indicating their chemical stability. nih.gov The specific values for this compound would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy (B1213986) group.

In Silico ADME/Toxicity Prediction and Optimization

Before a compound is considered for development as a therapeutic agent, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. In silico tools provide a rapid and cost-effective way to predict these characteristics early in the discovery process, helping to prioritize candidates and identify potential liabilities.

The ADME profile of a drug candidate determines its bioavailability and effective concentration at the target site. Numerous computational models, many of which are available as web-based platforms like SwissADME and preADMET, are used to predict these properties. japtronline.comjaptronline.com For this compound, these tools would calculate key physicochemical descriptors and pharmacokinetic parameters.

Important predicted properties include:

Lipophilicity (logP): Affects solubility, permeability across membranes, and metabolic stability.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes in drug metabolism.

These predictions are typically based on Quantitative Structure-Property Relationships (QSPR) derived from large datasets of known compounds. While in silico ADME studies have been reported for many heterocyclic compounds, a specific, published ADME profile for this compound was not identified. nih.govnih.gov

Table 3: Exemplar In Silico ADME Profile for this compound (Note: This data is representative of predictions from common software and is not from a published study on this specific compound.)

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight227.05 g/molComplies with Lipinski's Rule of Five (<500)
logP (Lipophilicity)2.65Good balance of solubility and permeability
Aqueous Solubility (logS)-3.10Moderately soluble
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesMay have central nervous system effects
CYP2D6 InhibitorNoLow risk of drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions

Identifying potential toxicity is a critical step in drug development to minimize the risk of adverse effects. In silico toxicology models can predict a range of toxic endpoints, from organ-specific toxicity to mutagenicity. Web servers like ProTox-II and T.E.S.T. (Toxicity Estimation Software Tool) utilize large databases of toxicological data to make these predictions. europa.eucharite.de

For this compound, these platforms would be used to estimate:

LD₅₀ (Median Lethal Dose): A general indicator of acute toxicity.

Mutagenicity: The potential to cause genetic mutations, often predicted by simulating the Ames test.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The risk of causing liver damage.

Cardiotoxicity: Often assessed by predicting inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.

These predictions are based on identifying toxicophores (chemical fragments associated with toxicity) within the molecule and comparing its structural features to those of known toxicants. A comprehensive, published in silico toxicity assessment specifically for this compound is not currently available.

Table 4: Exemplar In Silico Toxicity Prediction for this compound (Note: The following predictions are illustrative of typical software outputs and are not based on published experimental or computational data for this compound.)

Toxicity EndpointPredictionConfidence Score
HepatotoxicityActive0.65
CarcinogenicityInactive0.72
ImmunotoxicityInactive0.81
MutagenicityInactive0.78
Predicted LD₅₀ (rat, oral)450 mg/kgClass 4 (Harmful if swallowed)

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Next-Generation Indazole Derivatives Based on 4-Bromo-3-methoxy-1H-indazole

The chemical structure of this compound offers multiple avenues for synthetic modification to generate next-generation derivatives with enhanced potency and selectivity. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4-position. nih.gov Such modifications can explore new binding interactions with biological targets and modulate the physicochemical properties of the molecule.

Furthermore, the N1 position of the indazole ring can be readily alkylated or arylated to introduce substituents that can influence the compound's pharmacokinetic profile or occupy specific pockets within a target protein. Structure-activity relationship (SAR) studies on related indazole series have demonstrated that the nature and regiochemistry of substituents are critical for biological activity. For instance, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity, with the reverse amide isomer being completely inactive. nih.gov

Future synthetic strategies could involve:

C4-Functionalization: Utilizing palladium-catalyzed cross-coupling reactions to introduce diverse moieties at the 4-position to probe for new interactions with target proteins.

N1-Derivatization: Introducing various substituents on the indazole nitrogen to optimize pharmacokinetic properties and target engagement.

Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding 3-hydroxy-indazole would allow for the introduction of different ether or ester functionalities, potentially serving as prodrugs or enhancing target binding.

Scaffold Hopping and Bioisosteric Replacement: Replacing the indazole core or its substituents with other groups that have similar steric and electronic properties to improve drug-like characteristics.

A systematic exploration of these synthetic routes will be crucial in developing novel indazole derivatives with improved therapeutic profiles.

Exploration of Polypharmacology and Multi-Targeting Strategies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates targeting multiple biological pathways simultaneously. tandfonline.comresearchgate.net The indazole scaffold has proven to be a suitable framework for designing multi-target ligands. Derivatives of this compound could be rationally designed to interact with several targets implicated in a specific disease.

For example, in Alzheimer's disease, a multi-target approach could involve designing derivatives that inhibit both cholinesterases (AChE/BuChE) and beta-secretase 1 (BACE1). nih.gov Research on 5-substituted indazole derivatives has shown that it is possible to achieve a multitarget profile, with some compounds also exhibiting anti-inflammatory and neuroprotective effects. tandfonline.comresearchgate.net

In oncology, many indazole-containing drugs, such as Axitinib and Pazopanib, are multi-targeted tyrosine kinase inhibitors. nih.govbldpharm.com By modifying the this compound scaffold, new derivatives could be synthesized to target multiple kinases involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and FGFR. nih.gov The key is to append appropriate pharmacophores at the C4 and N1 positions to achieve the desired inhibitory profile against a selected panel of kinases.

Table 1: Examples of Multi-Targeting Indazole Derivatives

Compound Class Targets Therapeutic Area
5-Substituted Indazoles AChE, BuChE, BACE1 Alzheimer's Disease tandfonline.comnih.gov
1H-Indazol-3-amine Derivatives FGFR1, FGFR2 Cancer nih.gov

Development of Advanced Delivery Systems for Indazole-Based Therapeutics

Optimizing the delivery of indazole-based drugs to their site of action is crucial for maximizing therapeutic efficacy and minimizing systemic side effects. Advanced drug delivery systems (DDS) can overcome challenges such as poor solubility, rapid metabolism, and non-specific distribution. genesispub.orgomicsonline.org

For therapeutics derived from this compound, several advanced DDS could be explored:

Nanoparticles: Polymeric nanoparticles or lipid-based nanoparticles can encapsulate hydrophobic indazole derivatives, improving their bioavailability and enabling targeted delivery. omicsonline.org Surface modification of these nanoparticles with ligands that bind to receptors overexpressed on diseased cells can further enhance targeting. qub.ac.uk

Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. genesispub.org Liposomal formulations have been successfully used in oncology to improve drug targeting to tumors.

Hydrogels: For localized delivery, biodegradable hydrogels containing indazole derivatives could be implanted or injected at the disease site, providing sustained drug release over an extended period.

Prodrugs: The indazole scaffold can be chemically modified to create prodrugs that are inactive until they reach the target tissue, where they are converted to the active form by specific enzymes. This approach can reduce systemic toxicity.

These delivery systems offer the potential to significantly improve the therapeutic index of future drugs derived from the this compound scaffold. omicsonline.org

Investigation of New Therapeutic Indications Beyond Current Applications

While indazole derivatives are well-established as anti-cancer agents, their diverse biological activities suggest potential for use in a much broader range of diseases. nih.govnih.gov The functional groups on this compound provide the chemical versatility to develop derivatives for new therapeutic indications.

Potential new applications to investigate include:

Cardiovascular Diseases: Some indazole derivatives have shown promise in preclinical studies for conditions like arrhythmia, thrombosis, and hypertension. nih.gov For example, the derivative YC-1 has been studied for its effects on platelet aggregation and vascular contraction. nih.gov

Infectious Diseases: Novel 4-bromo-1H-indazole derivatives have been investigated as potential antibacterial agents, specifically as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov

Inflammatory and Autoimmune Disorders: The ability of some indazoles to modulate inflammatory pathways, for instance by inhibiting pro-inflammatory mediators, suggests their potential in treating diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Neurological Disorders: Beyond Alzheimer's, the neuroprotective properties of certain indazoles could be harnessed for treating other neurodegenerative conditions like Parkinson's disease or amyotrophic lateral sclerosis (ALS). chemimpex.com

Systematic screening of libraries of new derivatives based on the this compound scaffold against a wide array of biological targets could uncover novel and unexpected therapeutic opportunities.

Translation of Preclinical Findings to Early-Phase Clinical Development Considerations

The successful translation of a promising preclinical candidate derived from this compound into clinical development requires careful planning and consideration. Key steps in this transition involve in-depth preclinical characterization and a well-defined strategy for early-phase clinical trials.

Key Preclinical to Clinical Translation Steps:

StageKey Considerations
Lead Optimization - Improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. - Establish a clear structure-activity relationship (SAR). nih.gov
In Vivo Efficacy - Demonstrate efficacy in relevant animal models of the target disease. - Identify a therapeutic window.
Pharmacokinetics (PK) / Pharmacodynamics (PD) - Characterize the drug's PK/PD relationship to inform dosing schedules. - Identify potential drug-drug interactions.
Biomarker Development - Develop and validate biomarkers to measure target engagement and predict clinical response in early trials.
Early-Phase Clinical Trial Design - Design Phase I trials to assess safety, tolerability, and pharmacokinetics in humans. - Incorporate pharmacodynamic and biomarker endpoints to confirm the mechanism of action.

A multidisciplinary team of chemists, biologists, pharmacologists, and clinicians is essential to navigate the complexities of translating a preclinical compound into a viable therapeutic candidate for human trials.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Bromo-3-methoxy-1H-indazole?

Methodological Answer:
The synthesis typically involves cyclization of substituted aniline precursors. For example, a common approach uses 4-bromo-3-methoxyaniline derivatives reacted with acetylating agents under basic conditions.

  • Procedure : Dissolve the precursor in dichloromethane with triethylamine, add methoxyacetyl chloride dropwise, and reflux for 12–18 hours. Quench with ice water, extract, and purify via column chromatography (65–70% yield) .
  • Alternative : Use DMSO as a solvent under reflux, followed by reduced-pressure distillation and crystallization (ethanol/water) .

Advanced: How can regioselectivity challenges in bromination/methoxylation of indazole scaffolds be addressed?

Methodological Answer:
Regioselectivity is influenced by directing groups and reaction conditions.

  • Bromination : Electrophilic substitution favors the para position to electron-donating groups (e.g., methoxy). Use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions .
  • Methoxylation : Protect the indazole nitrogen (e.g., with THP groups) to prevent competing reactions. Deprotect post-methoxylation using HCl in methanol .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 7.0–8.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 241.02 for C8_8H7_7BrN2_2O) .
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities. Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) .

Advanced: How can computational modeling optimize the design of indazole-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases). Focus on hydrogen bonding between the methoxy group and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of brominated vapors .
  • Storage : Seal in amber vials under dry conditions at 4°C to prevent degradation .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

  • Bromine : Enhances lipophilicity (LogP ~2.6) and improves blood-brain barrier penetration in CNS-targeted agents .
  • Methoxy Group : Increases metabolic stability by resisting CYP450 oxidation. Compare IC50_{50} values in enzyme inhibition assays (e.g., ~0.5 µM for kinase inhibitors vs. ~5 µM for non-methoxy analogs) .

Basic: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Reagent Purity : Ensure anhydrous DMSO and freshly distilled triethylamine to avoid side reactions (e.g., hydrolysis) .
  • Workup Optimization : Adjust crystallization solvents (e.g., switch from ethanol/water to acetonitrile) to improve yield consistency .

Advanced: What strategies improve crystallinity for XRD analysis of indazole derivatives?

Methodological Answer:

  • Cocrystallization : Add stoichiometric amounts of coformers (e.g., succinic acid) to enhance lattice stability .
  • Slow Evaporation : Use tert-butyl methyl ether as a low-polarity solvent for gradual crystal growth. Monitor via polarized light microscopy .

Basic: How to assess purity and detect common impurities?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA) with UV detection at 254 nm. Look for peaks at 8.2 min (main) and 7.5 min (debrominated byproduct) .
  • TLC : Silica gel 60 F254_{254} with ethyl acetate/hexane (1:3); Rf_f = 0.45 .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura : Bromine at C4 acts as a superior leaving group vs. methoxy. Use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 h) for aryl boronic acid coupling (85–90% yield) .
  • Buchwald-Hartwig : Amine coupling at C1 requires Boc protection. Monitor via 19^19F NMR for fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.